molecular formula C10H21NO2S B14364444 O-Butyl (3-ethoxypropyl)carbamothioate CAS No. 91069-69-1

O-Butyl (3-ethoxypropyl)carbamothioate

Katalognummer: B14364444
CAS-Nummer: 91069-69-1
Molekulargewicht: 219.35 g/mol
InChI-Schlüssel: NHLOLCRVNNRMQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Butyl (3-ethoxypropyl)carbamothioate is an organic compound with the molecular formula C10H21NO2S It is a carbamothioate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid) and a thioate group (a sulfur-containing group)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Butyl (3-ethoxypropyl)carbamothioate typically involves the reaction of butyl isocyanate with 3-ethoxypropyl mercaptan. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Butyl isocyanate+3-ethoxypropyl mercaptanO-Butyl (3-ethoxypropyl)carbamothioate\text{Butyl isocyanate} + \text{3-ethoxypropyl mercaptan} \rightarrow \text{this compound} Butyl isocyanate+3-ethoxypropyl mercaptan→O-Butyl (3-ethoxypropyl)carbamothioate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and reacted under controlled conditions. The product is then purified using techniques such as distillation or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

O-Butyl (3-ethoxypropyl)carbamothioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The butyl and ethoxypropyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

O-Butyl (3-ethoxypropyl)carbamothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamothioate derivatives.

    Biology: It may be used in studies involving enzyme inhibition or protein modification due to its reactive functional groups.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological systems.

Wirkmechanismus

The mechanism of action of O-Butyl (3-ethoxypropyl)carbamothioate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thioate group can also participate in redox reactions, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butylate (S-ethyl bis(2-methylpropyl)carbamothioate): Another carbamothioate herbicide with similar properties.

    EPTC (S-ethyl dipropylcarbamothioate): A related compound used as a herbicide.

    Vernolate (S-propyl dipropylcarbamothioate): Another carbamothioate derivative used in agriculture.

Uniqueness

O-Butyl (3-ethoxypropyl)carbamothioate is unique due to its specific combination of butyl and ethoxypropyl groups, which confer distinct chemical properties and reactivity. This makes it suitable for specialized applications in various fields, including organic synthesis and agrochemical production.

Eigenschaften

CAS-Nummer

91069-69-1

Molekularformel

C10H21NO2S

Molekulargewicht

219.35 g/mol

IUPAC-Name

O-butyl N-(3-ethoxypropyl)carbamothioate

InChI

InChI=1S/C10H21NO2S/c1-3-5-9-13-10(14)11-7-6-8-12-4-2/h3-9H2,1-2H3,(H,11,14)

InChI-Schlüssel

NHLOLCRVNNRMQZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=S)NCCCOCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.